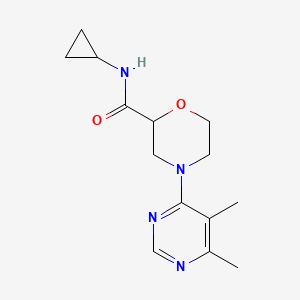
N-cyclopropyl-4-(5,6-dimethylpyrimidin-4-yl)morpholine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-4-(5,6-dimethylpyrimidin-4-yl)morpholine-2-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring substituted with a cyclopropyl group and a dimethylpyrimidinyl moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-(5,6-dimethylpyrimidin-4-yl)morpholine-2-carboxamide typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Attachment of the Dimethylpyrimidinyl Moiety: The dimethylpyrimidinyl group is attached through nucleophilic substitution reactions, using appropriate pyrimidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-(5,6-dimethylpyrimidin-4-yl)morpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrimidinyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated pyrimidine derivatives in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
N-cyclopropyl-4-(5,6-dimethylpyrimidin-4-yl)morpholine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-(5,6-dimethylpyrimidin-4-yl)morpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting biochemical processes at the cellular level. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-4-(5-trifluoromethylpyridin-2-yl)morpholine-2-carboxamide: Contains a trifluoromethyl group instead of dimethylpyrimidinyl.
N-cyclopropyl-2’,6-dimethyl-4’-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-3-carboxamide: Features a biphenyl structure with an oxadiazole moiety.
Uniqueness
N-cyclopropyl-4-(5,6-dimethylpyrimidin-4-yl)morpholine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H20N4O2 |
|---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
N-cyclopropyl-4-(5,6-dimethylpyrimidin-4-yl)morpholine-2-carboxamide |
InChI |
InChI=1S/C14H20N4O2/c1-9-10(2)15-8-16-13(9)18-5-6-20-12(7-18)14(19)17-11-3-4-11/h8,11-12H,3-7H2,1-2H3,(H,17,19) |
InChI Key |
YQKRLSJJLXIGHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN=C1N2CCOC(C2)C(=O)NC3CC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(4-Ethoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B12266153.png)
![9-methyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]-9H-purine](/img/structure/B12266158.png)
![4-{4-[(2-Methylphenyl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B12266169.png)
![1-{Furo[3,2-c]pyridin-4-yl}-4-(trifluoromethyl)piperidine](/img/structure/B12266177.png)
![N,N-dimethyl-2-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12266183.png)
![4-methoxy-2,5-dimethyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B12266184.png)
![[1-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B12266190.png)
![4-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-methoxypyrimidine](/img/structure/B12266193.png)
![4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B12266199.png)
![4-{4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine](/img/structure/B12266205.png)
![4-[(4-Methylphenyl)methyl]-2-(morpholine-4-carbonyl)morpholine](/img/structure/B12266208.png)
![N-[(4-bromophenyl)methyl]-6-cyclopropyl-5-fluoropyrimidin-4-amine](/img/structure/B12266222.png)

![4-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}quinazoline](/img/structure/B12266241.png)
